molecular formula C13H19NO8 B1676335 Metaraminol bitartrate CAS No. 33402-03-8

Metaraminol bitartrate

Cat. No. B1676335
CAS RN: 33402-03-8
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-YDYUUSCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .


Synthesis Analysis

The synthesis of Metaraminol bitartrate involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, Metaraminol bitartrate .


Molecular Structure Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .


Chemical Reactions Analysis

A new impurity in Metaraminol bitartrate was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .


Physical And Chemical Properties Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .

Scientific Research Applications

Analytical Detection Methods

Metaraminol bitartrate, a sympathomimetic amine affecting adrenergic receptors, has been studied for its detection in horses. Methods for its extraction and analysis were developed, using gas chromatography-mass spectrometry (GC-MS) and extractive acetylation. This was crucial for monitoring its prohibited use in racing horses, as it can potentially affect their performance (Hill et al., 2000).

Chromatographic Analysis

Metaraminol bitartrate has been the subject of studies to establish high-performance liquid chromatographic (HPLC) procedures for its determination, particularly in the presence of other compounds like parabens. These studies aimed to provide rapid, precise methods for analyzing metaraminol in various forms, correlating well with official procedures (Martin & Saxena, 1980).

Fluorometric Determination

Research has also been conducted to develop a fluorescence assay for metaraminol bitartrate injection, utilizing o-phthalaldehyde as a fluorogenic reagent. This method proved to be significantly more sensitive than traditional assays and is valuable for accurate dosage assessments (Weber, 1978).

Veterinary Applications

In veterinary medicine, the effects of metaraminol bitartrate on intraocular pressure in dogs under halothane anesthesia were investigated. This study provided insights into its impact on ocular physiology in veterinary anesthetic practices (Bolzan et al., 1998).

Radiotracer Development

Metaraminol has been explored for its potential as a radiotracer in studying the myocardial norepinephrine neuronal reuptake system. The synthesis and evaluation of bromometaraminol derivatives were conducted to assess their suitability for Positron Emission Tomography (PET) imaging, although preliminary results suggested limited suitability (Langer et al., 1997).

Hemodynamic Studies

Studies on the effects of metaraminol on hemodynamics have been conducted, particularly in relation to its use as a vasopressor. Understanding its impact on blood pressure and circulation has been critical in clinical settings, especially in conditions like shock or hypotension (Spoerel et al., 1964).

Stability and Content Analysis

Research has also focused on the stability and content analysis of metaraminol bitartrate, especially under different conditions such as irradiance. This is vital for ensuring the integrity and efficacy of the drug in various storage and usage scenarios (Lu & Hua, 2012).

Safety And Hazards

Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENXSELNXQXCNT-IJYXXVHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54-49-9 (Parent)
Record name Metaraminol bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaraminol bitartrate

CAS RN

33402-03-8
Record name Metaraminol bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33402-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaraminol bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaraminol bitartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metaraminol hydrogen (+)-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METARAMINOL BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaraminol bitartrate
Reactant of Route 2
Metaraminol bitartrate
Reactant of Route 3
Reactant of Route 3
Metaraminol bitartrate
Reactant of Route 4
Metaraminol bitartrate
Reactant of Route 5
Metaraminol bitartrate
Reactant of Route 6
Reactant of Route 6
Metaraminol bitartrate

Citations

For This Compound
1,010
Citations
WE Spoerel, FL Seleny… - Canadian Medical …, 1964 - ncbi.nlm.nih.gov
… Metaraminol bitartrate has the advantage that it does not … It has been stated that metaraminol bitartrate affects renal … when only moderate doses of metaraminol bitartrate were required to …
Number of citations: 16 www.ncbi.nlm.nih.gov
CJ Martin, SJ Saxena - Journal of Pharmaceutical Sciences, 1980 - Wiley Online Library
… Keyphrases Metaraminol bitartrate-high-performance liquid … -analysis, metaraminol bitartrate in the presence of … chromatographic analysis with metaraminol bitartrate and propylparaben …
Number of citations: 10 onlinelibrary.wiley.com
WJR Taylor, E Llewellyn-Thomas… - Canadian Medical …, 1960 - ncbi.nlm.nih.gov
… Forty-one students received atropine alone, 41 received atropine plus metaraminol bitartrate… With a combination of atropine and metaraminol bitartrate the initial slowing was both longer …
Number of citations: 3 www.ncbi.nlm.nih.gov
AA Bolzan, JL Laus, N Nunes… - Veterinary …, 1998 - Wiley Online Library
The effects of metaraminol bitartrate on intraocular pressure (IOP) were studied in dogs anesthetized with halothane. Forty‐five healthy, adult, mixed‐breed dogs, of both sexes, were …
Number of citations: 7 onlinelibrary.wiley.com
S KOGA, K SHIRAISHI, Y SAITO - Journal of Trauma and Acute …, 1990 - journals.lww.com
… 7 days was treated successfully by metaraminol bitartrate injection into the corpus cavernosum. … We report a case of post-traumatic priapism that was treated by metaraminol bitartrate. …
Number of citations: 25 journals.lww.com
M Tang, B Liu, J Li, Q Lu, N Song… - …, 2016 - springerplus.springeropen.com
… In our hospital, he was injected intracavernosally twice a day, with 2 mg metaraminol bitartrate diluted in 1 ml normal saline every time. Complete resolution of penile tumescence was …
Number of citations: 4 springerplus.springeropen.com
WE Dippy, ER Dorney - Journal of the American Medical …, 1959 - jamanetwork.com
Tissue necrosis and slough occurred in a patient with generalized arteriosclerosis after intravenous infusion of metaraminol during which extravasation occurred along the course of the …
Number of citations: 8 jamanetwork.com
W Luo, H Zhang, N Sun, F Qin… - Current Pharmaceutical …, 2021 - ingentaconnect.com
… In addition, it was spi ed in the metaraminol bitartrate injection test sample, and we observed that they co-eluted at the same time. The co-spi ing analysis and the identical molecular …
Number of citations: 0 www.ingentaconnect.com
L Pelner, S Waldman - Journal of the American Medical …, 1960 - jamanetwork.com
To the Editor:— We have been disturbed by the implications and deductions in the article by Dippy and Dorney "Tissue Necrosis and Slough Produced by Metaraminol Bitartrate" inThe …
Number of citations: 1 jamanetwork.com
JD Weber - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
… Six analyses of 2 vials of the same lot of metaraminol bitartrate injection gave 96.0± 0.4% of … The USP assay (1) for metaraminol bitartrate injections is performed by diluting the sample …
Number of citations: 1 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.